molecular formula C14H18O B13222796 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13222796
M. Wt: 202.29 g/mol
InChI Key: ZZUHHOKKVSGDTK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-7-oxabicyclo[410]heptane is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane typically involves the reaction of a phenyl-substituted cyclohexene with a suitable oxidizing agent to form the oxirane ring. Common reagents used in this process include peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is the basis for its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Similar in structure but lacks the phenyl and dimethyl substitutions.

    1,2-Epoxycyclohexane: Another related compound with an oxirane ring fused to a cyclohexane ring.

Uniqueness

3,5-Dimethyl-1-phenyl-7-oxabicyclo[410]heptane is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,5-dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H18O/c1-10-8-11(2)13-14(9-10,15-13)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

ZZUHHOKKVSGDTK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(C1)(O2)C3=CC=CC=C3)C

Origin of Product

United States

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